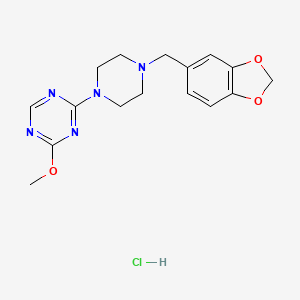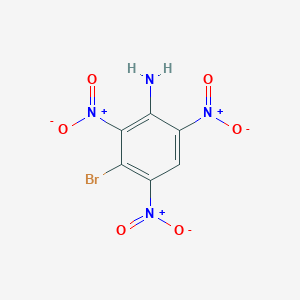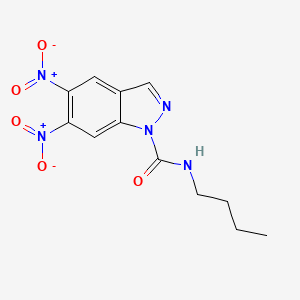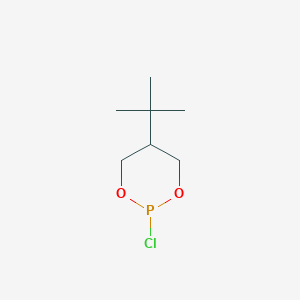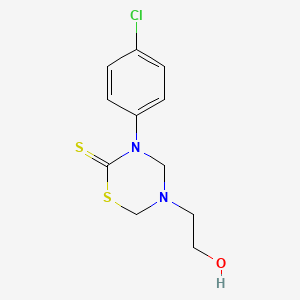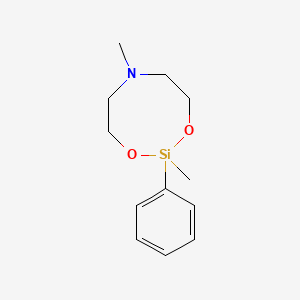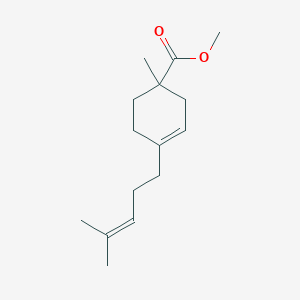![molecular formula C31H36N4O2 B14703265 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid CAS No. 26791-77-5](/img/structure/B14703265.png)
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a dihydroporphyrin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through a series of condensation reactions between pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydroporphyrin core to a fully reduced porphyrin.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, oxo derivatives, and fully reduced porphyrins.
Aplicaciones Científicas De Investigación
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in mimicking natural heme and chlorophyll systems.
Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming metalloporphyrins that participate in redox reactions and electron transfer processes. These interactions are crucial for its biological and catalytic activities.
Comparación Con Compuestos Similares
Similar Compounds
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Vitamin B12: A cobalt-containing porphyrin essential for DNA synthesis and cellular metabolism.
Uniqueness
3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific substituents and side chain, which confer distinct electronic and steric properties. These features make it a valuable compound for studying the structure-function relationships of porphyrins and for developing novel applications in various fields.
Propiedades
Número CAS |
26791-77-5 |
|---|---|
Fórmula molecular |
C31H36N4O2 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
3-[(2S,3S)-8,13-diethyl-3,7,12,17-tetramethyl-2,3,22,24-tetrahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C31H36N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,19,23,32,34H,7-10H2,1-6H3,(H,36,37)/t19-,23-/m0/s1 |
Clave InChI |
FGNHIWXKSBLBQO-CVDCTZTESA-N |
SMILES isomérico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
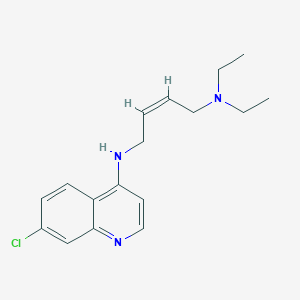
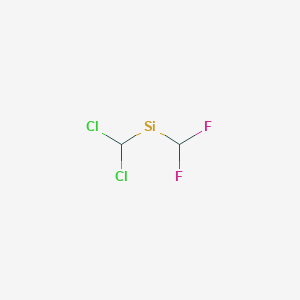
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
